

Chemical structure and properties of Pentolinium tartrate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pentolinium**
Cat. No.: **B087235**

[Get Quote](#)

Pentolinium Tartrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentolinium tartrate, a quaternary ammonium compound, is a potent ganglionic blocking agent that has historically been used as an antihypertensive agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and synthesis of **pentolinium** tartrate. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development in this area.

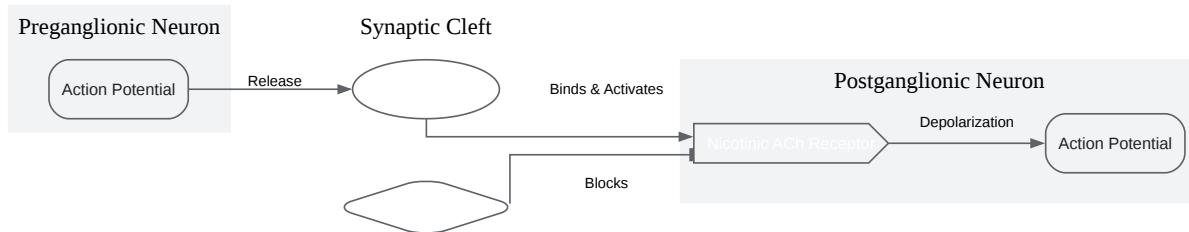
Chemical Structure and Properties

Pentolinium tartrate is the bitartrate salt of the **pentolinium** cation. The chemical structure consists of two N-methylpyrrolidinium rings linked by a pentamethylene chain.

Chemical Name: 1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium; bis((2R,3R)-2,3,4-trihydroxy-4-oxobutanoate) Synonyms: Ansolysen, Pentapyrrolidinium bitartrate, Pentolonium tartrate

Physicochemical Properties

A summary of the key physicochemical properties of **pentolinium** tartrate is presented in the table below.


Property	Value	Reference
Molecular Formula	C ₂₃ H ₄₂ N ₂ O ₁₂	[1]
Molecular Weight	538.59 g/mol	[2]
CAS Number	52-62-0	[3]
Melting Point	Decomposes at 203°C	[3]
Solubility	Freely soluble in water (1 g in 0.4 mL). Sparingly soluble in ethanol (1 g in 810 mL). Insoluble in ether and chloroform.	[3]
pH	A 10% aqueous solution has a pH of approximately 3.5.	[3]
Appearance	White to cream crystalline powder.	[4]

Pharmacology

Mechanism of Action

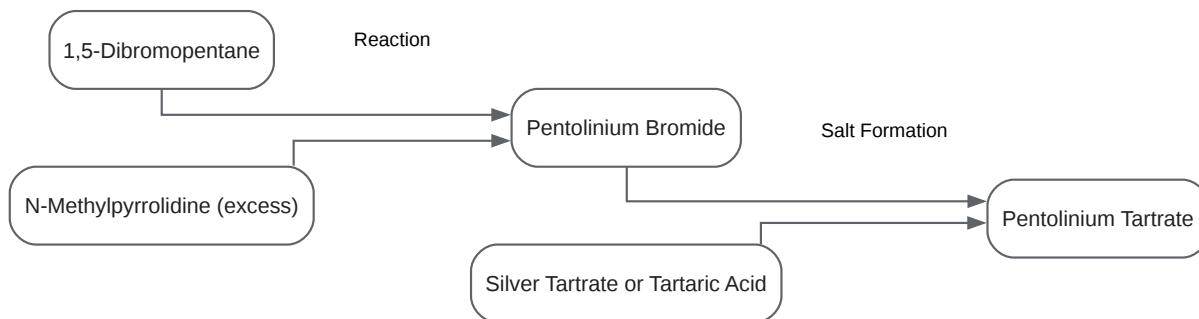
Pentolinium is a ganglionic blocking agent that acts as a non-selective antagonist of nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.^[5] By blocking these receptors, **pentolinium** inhibits the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. This blockade leads to a reduction in the release of neurotransmitters such as norepinephrine and acetylcholine from postganglionic nerve endings, resulting in vasodilation and a decrease in blood pressure.^[5] The antagonism of nAChRs by **pentolinium** is competitive, meaning it binds to the same site as the endogenous ligand, acetylcholine, without activating the receptor.

The following diagram illustrates the signaling pathway at the autonomic ganglion and the inhibitory effect of **pentolinium** tartrate.

[Click to download full resolution via product page](#)

Figure 1: Mechanism of ganglionic blockade by **pentolinium**.

Pharmacokinetics (ADME)


Detailed pharmacokinetic data for **pentolinium** tartrate in humans is limited. As a quaternary ammonium compound, its absorption from the gastrointestinal tract is generally poor and variable. Due to its high polarity, it is not expected to readily cross the blood-brain barrier. The primary route of excretion is likely via the kidneys.

Synthesis

The synthesis of **pentolinium** tartrate was first described by Libman and colleagues in 1952. The general procedure involves a two-step process.

General Synthesis Pathway

The synthesis of **pentolinium** involves the reaction of 1,5-dibromopentane with an excess of N-methylpyrrolidine, followed by conversion to the tartrate salt.

[Click to download full resolution via product page](#)

Figure 2: General synthesis pathway of **pentolinium** tartrate.

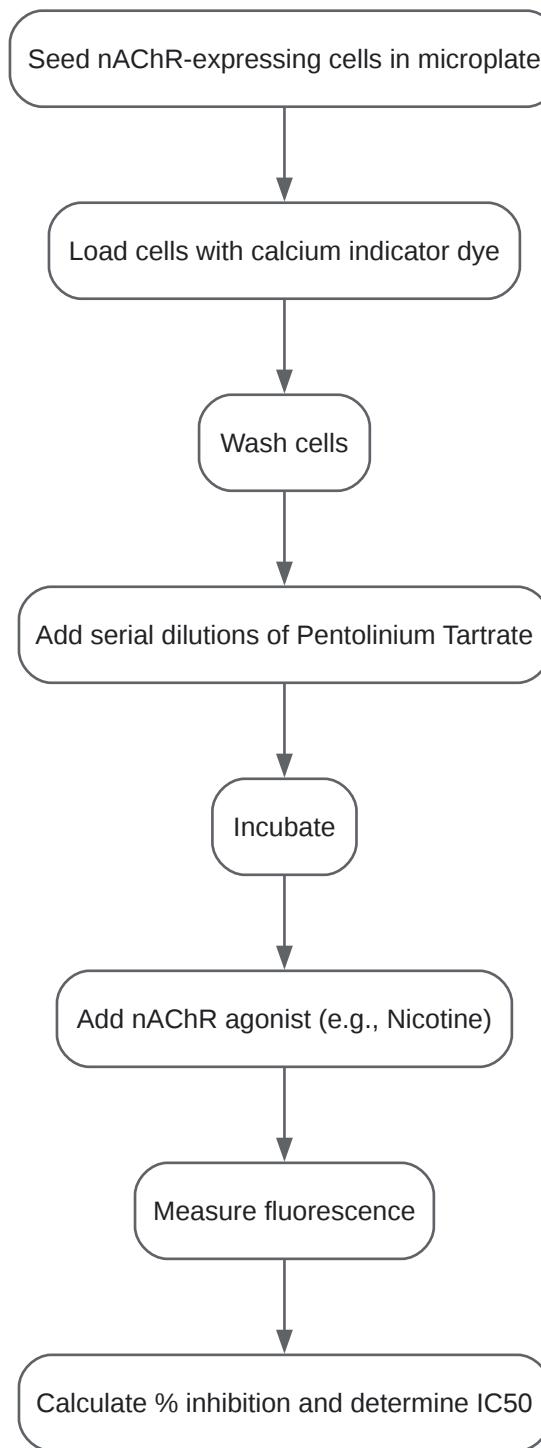
Experimental Protocols

In Vitro Assay for Nicotinic Receptor Antagonism

This protocol describes a general method for evaluating the antagonist activity of **pentolinium** tartrate at nAChRs using a cell-based fluorescence assay.[6]

Objective: To determine the potency of **pentolinium** tartrate in blocking nAChR activation.

Materials:


- HEK-293 cells stably expressing a specific nAChR subtype (e.g., $\alpha 3\beta 4$).
- Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
- Nicotine or another suitable nAChR agonist.
- **Pentolinium** tartrate.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- 96-well or 384-well black-walled, clear-bottom microplates.
- Fluorescence microplate reader.

Procedure:

- Cell Plating: Seed the HEK-293 cells expressing the nAChR subtype of interest into the microplates at an appropriate density and allow them to adhere overnight.
- Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium indicator dye according to the manufacturer's instructions.
- Compound Addition:
 - Prepare serial dilutions of **pentolinium** tartrate in assay buffer.
 - Add the different concentrations of **pentolinium** tartrate to the wells and incubate for a predetermined period (e.g., 15-30 minutes).
- Agonist Stimulation: Add a fixed concentration of the nAChR agonist (e.g., the EC₈₀ concentration of nicotine) to all wells.
- Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a microplate reader.

Data Analysis:

- The antagonist effect is measured as the percentage inhibition of the agonist-induced fluorescence signal.
- Plot the percentage inhibition against the logarithm of the **pentolinium** tartrate concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for the in vitro nAChR antagonism assay.

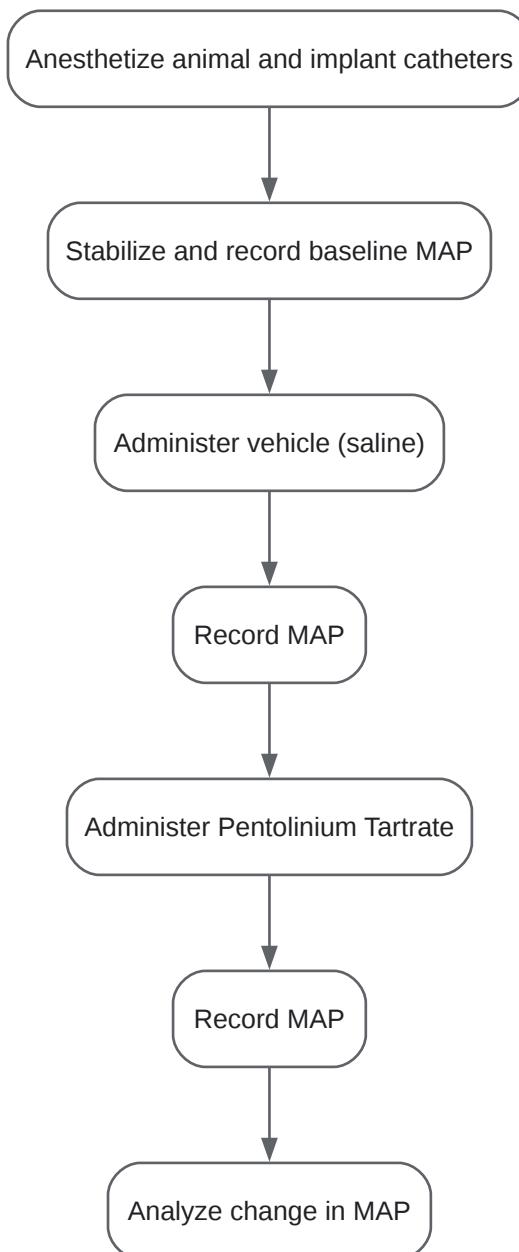
In Vivo Assay for Ganglionic Blockade

This protocol provides a general framework for assessing the ganglionic blocking activity of **pentolinium** tartrate in an animal model by measuring its effect on blood pressure.

Objective: To evaluate the *in vivo* efficacy of **pentolinium** tartrate in reducing blood pressure through ganglionic blockade.

Materials:

- Anesthetized rats or other suitable animal models.
- **Pentolinium** tartrate solution for injection.
- Saline solution (vehicle control).
- Anesthetic agent (e.g., urethane).
- Blood pressure transducer and recording system.
- Catheters for drug administration (e.g., jugular vein) and blood pressure measurement (e.g., carotid artery).


Procedure:

- **Animal Preparation:** Anesthetize the animal and surgically implant catheters into the jugular vein and carotid artery.
- **Baseline Measurement:** Allow the animal to stabilize and record the baseline mean arterial pressure (MAP).
- **Drug Administration:**
 - Administer a bolus intravenous injection of the vehicle (saline) and record the MAP for a defined period.
 - Administer a bolus intravenous injection of **pentolinium** tartrate at a specific dose.
- **Blood Pressure Monitoring:** Continuously record the MAP for a predetermined duration after drug administration to observe the hypotensive effect.

- Dose-Response (Optional): Administer increasing doses of **pentolinium** tartrate to different groups of animals to establish a dose-response relationship.

Data Analysis:

- Calculate the change in MAP from the baseline for both the vehicle and **pentolinium** tartrate-treated groups.
- Compare the hypotensive effects of **pentolinium** tartrate to the vehicle control using appropriate statistical tests (e.g., t-test or ANOVA).

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentolinium Tartrate | C23H42N2O12 | CID 5849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Pentolinium Tartrate [drugfuture.com]
- 4. PENTOLINIUM TARTRATE | 52-62-0 [chemicalbook.com]
- 5. Pentolinium | C15H32N2+2 | CID 5850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of Pentolinium tartrate.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087235#chemical-structure-and-properties-of-pentolinium-tartrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com